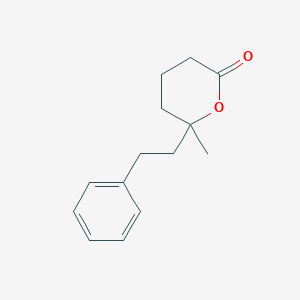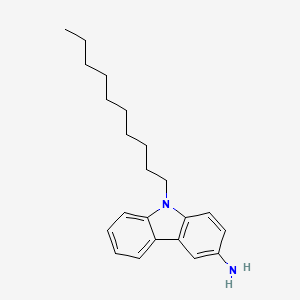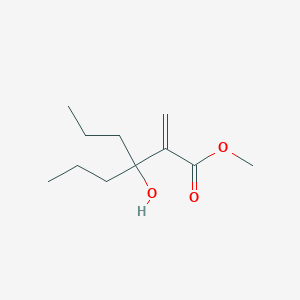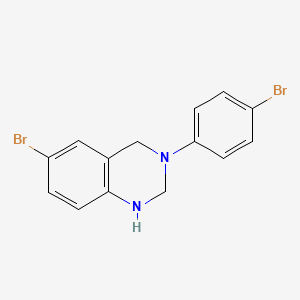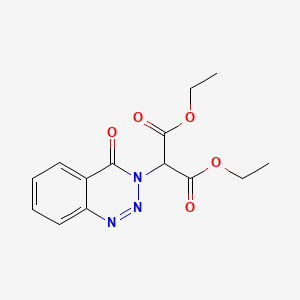
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl ester group and an imidazole ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate can be achieved through several methods. One common approach involves the reaction of imidazole with dimethyl but-2-enedioate under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,2-Dimethylimidazole
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid .
Uniqueness
What sets Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties.
Propriétés
| 120049-02-7 | |
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
dimethyl 2-imidazol-1-ylbut-2-enedioate |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-7(9(13)15-2)11-4-3-10-6-11/h3-6H,1-2H3 |
Clé InChI |
MFIZANGTEQKTDT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


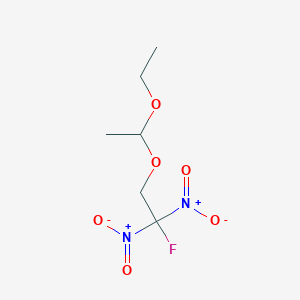

![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
